molecular formula C23H22N4O4S B2602893 benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate CAS No. 1203407-41-3

benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate

Cat. No.: B2602893
CAS No.: 1203407-41-3
M. Wt: 450.51
InChI Key: SYMVAVZKCRPBND-UHFFFAOYSA-N
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Description

Benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core. This scaffold is substituted at position 7 with a furan-2-yl group, position 2 with a piperidin-1-yl moiety, and the acetamide side chain is esterified with a benzyl group.

Properties

IUPAC Name

benzyl 2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c28-18(31-15-16-8-3-1-4-9-16)14-27-22(29)20-21(19(25-27)17-10-7-13-30-17)32-23(24-20)26-11-5-2-6-12-26/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMVAVZKCRPBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiazole-containing compounds under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the core structure.

    Esterification: The final step involves esterification to introduce the benzyl acetate group, typically using benzyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the thiazolopyridazine core can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups into the piperidine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is studied for its unique structural properties and reactivity. It serves as a model compound for studying complex organic reactions and mechanisms.

Biology and Medicine

This compound is of interest in biological and medicinal research due to its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The thiazolo[4,5-d]pyridazin scaffold is a versatile template in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name R<sup>7</sup> Substituent R<sup>2</sup> Substituent Acetamide/Equivalent Group Molecular Formula Key Features
Benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl)acetate Furan-2-yl Piperidin-1-yl Benzyl acetate C22H21N3O4S Polar furan and basic piperidine; ester prodrug potential
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide 4-Fluorophenyl Methyl N-(4-chlorophenyl)acetamide C20H14ClFN4O2S Lipophilic aryl groups; amide linkage enhances stability
4-(2,7-Dimethyl-4-oxo-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide Methyl Methyl Benzenesulfonamide C14H12N4O3S2 Sulfonamide enhances solubility; symmetric substitution

Key Observations:

Substituent Effects: The furan-2-yl group in the target compound introduces oxygen-based polarity, contrasting with the 4-fluorophenyl (lipophilic) and methyl (sterically compact) groups in analogs .

Research Findings and Data Analysis

Table 2: Analytical and Pharmacological Data

Compound Name HPLC Purity (%) Retention Time (min) Crystallographic Data (R Factor) Synthesis Method
Benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl)acetate N/A N/A N/A Not reported
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide N/A N/A N/A Multi-step nucleophilic substitution
4-(2,7-Dimethyl-4-oxo-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide N/A N/A 0.034 Cyclocondensation and sulfonation
Pyrimido[4,5-d][1,3]oxazin derivatives (e.g., 16c, 16d) 95.07–99.34 9.37–11.98 N/A Grignard reactions in THF

Insights:

  • Synthetic Challenges : The target compound’s synthesis is unreported, but analogs like 16c and 16d (pyrimido[4,5-d][1,3]oxazins) were synthesized via Grignard reactions with high purity (95–99%) .
  • Crystallography : The benzenesulfonamide analog was resolved via single-crystal X-ray diffraction (SHELX software ), confirming planar geometry and hydrogen-bonding networks critical for bioactivity.

Biological Activity

Benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Structural Overview

The compound is characterized by several key structural features:

  • Furan Ring : Imparts unique electronic properties and potential interactions with biological molecules.
  • Piperidine Moiety : Often associated with various pharmacological activities.
  • Thiazolo[4,5-d]pyridazin Core : Known for diverse biological effects.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from thiazole and pyridazine derivatives. The reactions can vary based on the specific conditions used, including solvent choice and temperature.

Key Steps in Synthesis:

  • Formation of Thiazolo-Pyridazine Core : Involves cyclization reactions.
  • Introduction of Furan and Piperidine Groups : Achieved through substitution reactions.
  • Final Acetate Formation : Esterification to yield the final product.

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors due to the piperidine structure.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.

Research Findings

Recent studies have examined the biological properties of similar compounds, providing insights into the potential efficacy of this compound.

Case Studies and Data Tables

StudyFindingsBiological Activity
Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coliMIC values between 0.0039 to 0.025 mg/mL
Showed antifungal properties in vitroEffective against various fungal strains
Investigated COX-II inhibitory potentialExhibited significant anti-inflammatory effects

Notable Observations:

  • Compounds with similar structures have shown promising results in inhibiting bacterial growth and modulating inflammatory responses.
  • The presence of electron-donating or withdrawing groups on the piperidine ring can enhance or diminish biological activity.

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